molecular formula C10H13ClN2O B3012967 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride CAS No. 2126179-05-1

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride

Cat. No.: B3012967
CAS No.: 2126179-05-1
M. Wt: 212.68
InChI Key: MFVYVRCHPAIODN-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is an organic compound with the molecular formula C10H13ClN2O. It is a derivative of benzonitrile, featuring an amino and methoxyethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: Benzonitrile is used as the starting material.

    Methoxylation: The methoxyethyl group is introduced via an alkylation reaction, where the intermediate product reacts with methoxyethyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • 3-(1-Amino-2-ethoxyethyl)benzonitrile hydrochloride
  • 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

Uniqueness

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-3-8(5-9)6-11;/h2-5,10H,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYVRCHPAIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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